![molecular formula C18H29N5O2 B6752909 2-[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6752909.png)
2-[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1-(4-methylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4,5-Dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1-(4-methylpiperazin-1-yl)ethanone is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1-(4-methylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine derivatives to form the pyrazole ring.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative under conditions that facilitate the formation of a carbonyl linkage.
Incorporation of the Piperazine Ring: Finally, the piperidine-pyrazole intermediate is reacted with a piperazine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
2-[1-(4,5-Dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine and piperazine rings provide structural flexibility and additional binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-[1-(4,5-Dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1-(4-methylpiperazin-1-yl)ethanone: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of three distinct heterocyclic rings, which provides a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
IUPAC Name |
2-[1-(4,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-13-14(2)19-20-17(13)18(25)23-6-4-15(5-7-23)12-16(24)22-10-8-21(3)9-11-22/h15H,4-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSPSRGDIXJMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)N2CCC(CC2)CC(=O)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Azaspiro[5.5]undec-9-en-2-yl)-3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B6752828.png)
![3-cyclopropyl-7-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6752847.png)
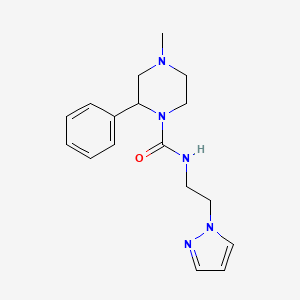
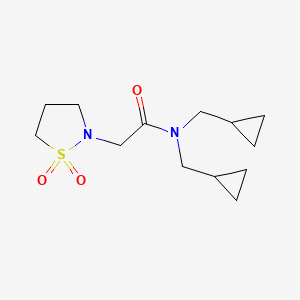
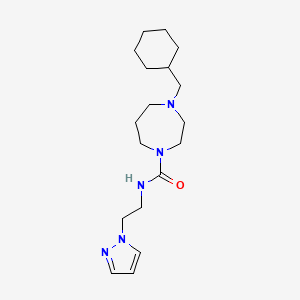
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-3-pyridin-3-ylbutan-1-one](/img/structure/B6752884.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752890.png)
![2-tert-butyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B6752898.png)
![N-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6752902.png)
![3-(Oxolan-2-yl)-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B6752912.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]propanamide](/img/structure/B6752916.png)
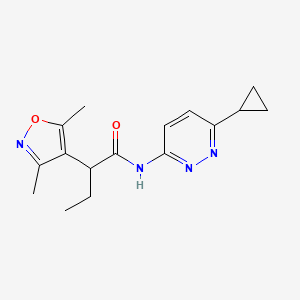
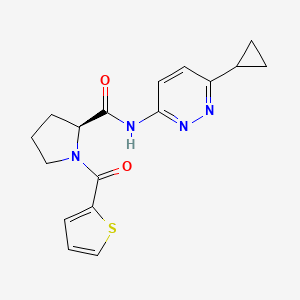
![6-chloro-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-7-sulfonamide](/img/structure/B6752932.png)
